molecular formula C16H17N3O2 B2857464 N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2097895-65-1

N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2857464
CAS No.: 2097895-65-1
M. Wt: 283.331
InChI Key: DYUUEBMXMHDGGG-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound offered for research and development purposes. This molecule features a 2-oxo-1,2-dihydropyridine (2-pyridone) core, a privileged structure in medicinal chemistry known for its diverse biological activities. Compounds based on the 2-pyridone scaffold are investigated as modulators for various biological targets. For instance, certain 2-pyridone derivatives have been identified as potent and selective thyroid hormone receptor (TR) modulators, presenting potential for research into metabolic diseases such as obesity, hyperlipidemia, and NASH . Other research on structurally similar 3-(pyridine-3-yl) derivatives has demonstrated significant in vitro antibacterial activity against Gram-positive bacteria, including resistant strains, by inhibiting protein biosynthesis . The specific substitution pattern of this compound—including the 6-cyclopropyl group on the pyridine ring and the methyl-carboxamide linkage—suggests its potential value in structure-activity relationship (SAR) studies and in the development of novel therapeutic agents. Researchers can utilize this high-quality compound in hit-to-lead optimization, biochemical screening, and pharmacological profiling. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-19-8-2-3-13(16(19)21)15(20)18-10-11-4-7-14(17-9-11)12-5-6-12/h2-4,7-9,12H,5-6,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUUEBMXMHDGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2=CN=C(C=C2)C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the cyclopropylpyridine derivative, which undergoes a series of reactions including methylation, oxidation, and amide formation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Substituents Molecular Weight (g/mol)* Biological Activity Reference
Target Compound 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide N-[(6-cyclopropylpyridin-3-yl)methyl] ~315.35 Not specified in evidence -
1-(4-Fluorobenzyl)-... (Compound 13) 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide 1-(4-Fluorobenzyl), sugar-derived tetrahydrofuran moiety ~489.50 Not specified; high yield (93%)
Elastase Inhibitor 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide N-{[5-(methanesulfonyl)pyridin-2-yl]methyl}, 1-[3-(trifluoromethyl)phenyl] ~536.45 Elastase inhibition

*Molecular weights calculated based on structural formulas.

Key Differences and Implications

Substituent Effects on Lipophilicity and Bioavailability The cyclopropyl group in the target compound likely enhances lipophilicity compared to the sugar-derived moiety in Compound 13, which may improve membrane permeability but reduce aqueous solubility .

Synthetic Accessibility Compound 13 was synthesized in 93% yield using a monosaccharide derivative, suggesting efficient coupling methodologies for complex substituents . The target compound’s cyclopropylpyridinylmethyl group may require specialized cyclopropanation techniques, though synthetic details are unspecified.

Biological Activity

  • The elastase inhibitor’s methanesulfonyl and trifluoromethylphenyl groups are critical for targeting serine proteases, highlighting the role of electron-deficient substituents in enzyme inhibition . The target compound’s cyclopropylpyridinyl group may similarly engage in hydrophobic or π-π interactions, but experimental validation is needed.

Limitations of Current Data

  • No direct pharmacological or crystallographic data (e.g., binding modes, IC50 values) are available for the target compound. Structural inferences rely on analogues and computational tools like SHELX, which is widely used for small-molecule refinement .
  • Comparative studies on metabolic stability, toxicity, or in vivo efficacy are absent in the provided evidence.

Biological Activity

N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and various biological activities, supported by relevant data and case studies.

Structural Characteristics

This compound belongs to the class of nitrogen-containing heterocycles, characterized by the presence of a pyridine ring , a carboxamide group , and a cyclopropyl substituent . Its molecular formula is C16H17N3O2C_{16}H_{17}N_{3}O_{2} with a molecular weight of approximately 283.32 g/mol. The structural features significantly influence its chemical reactivity and biological properties:

Feature Description
Pyridine Ring Contributes to aromaticity and electronic properties
Carboxamide Group Enhances polarity and solubility
Cyclopropyl Group Influences three-dimensional conformation

Synthesis

The synthesis of this compound can be approached through various synthetic routes, including:

  • Condensation Reactions : Involving pyridine derivatives and appropriate carbonyl compounds.
  • Cyclization Processes : Leading to the formation of the dihydropyridine framework.

These methods allow for the modification of functional groups to enhance biological activity.

Biological Activity

The compound exhibits several promising biological activities, which are summarized below:

Antimicrobial Properties

Compounds within this structural class have been studied for their antimicrobial effects. Preliminary investigations suggest that this compound may inhibit the growth of various bacterial strains due to its ability to interact with bacterial cell membranes or metabolic pathways.

Anti-inflammatory Effects

The presence of both pyridine and carboxamide functionalities is often associated with anti-inflammatory properties. Research indicates that this compound may modulate inflammatory pathways, potentially serving as a therapeutic agent in conditions such as arthritis or other inflammatory diseases.

Potential as Therapeutic Agents

The unique combination of functional groups in this compound positions it as a candidate for developing new pharmaceuticals targeting various diseases. Its derivatives may show improved binding affinities to biological targets, enhancing their pharmacological profiles.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within this class. Notable findings include:

  • Anticancer Activity : Related compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound could be explored for anticancer properties.
    Compound Name Biological Activity
    2-{[(6-OXO-1,6-DIHYDROPYRIDIN-3-YL)METHYL]AMINO}-N-[4-PROPYL...Potential anticancer activity
    3-amino-N-(5-fluoro-pyridinyl)-6-methyl-pyrazineAntimicrobial properties
    2-{[4-(5-Cyclopropylpyridinyl)phenyl]methyl}-4-hydroxycarbonic acidAnti-inflammatory effects
  • Mechanistic Studies : Investigations into the interactions between this compound and biological macromolecules (e.g., proteins) are essential for understanding its mechanism of action. Early studies indicate it may affect enzyme activity or receptor binding.

Q & A

Basic: What are the common synthetic routes for N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, and what critical parameters govern yield and purity?

Answer:
Synthesis typically involves multi-step coupling reactions, such as amide bond formation between 6-cyclopropylpyridin-3-ylmethylamine and 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Key parameters include:

  • Catalysts : Lewis acids (e.g., HATU, EDCI) for amide coupling .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity .
  • Purification : Column chromatography or crystallization for isolating intermediates; NMR and mass spectrometry for structural validation .

Basic: How is structural confirmation achieved for this compound, and what analytical techniques are most reliable?

Answer:
Structural validation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry and functional groups (e.g., cyclopropyl, amide) .
  • X-ray crystallography : Resolves tautomeric ambiguity (e.g., lactam vs. hydroxy-pyridine forms) and confirms planar conformations via π-conjugation .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve yield and reduce by-products in multi-step syntheses?

Answer:
Optimization strategies include:

  • Design of Experiments (DoE) : Statistical modeling to assess interactions between temperature, solvent polarity, and catalyst loading .
  • Flow chemistry : Continuous-flow systems enhance reproducibility and reduce side reactions (e.g., via Omura-Sharma-Swern oxidation analogs) .
  • In-line monitoring : Real-time HPLC or IR spectroscopy to track intermediate stability .

Advanced: How can researchers resolve contradictions in reported tautomeric or conformational data for this compound?

Answer:
Discrepancies (e.g., keto-amine vs. hydroxy-pyridine tautomers) are resolved via:

  • Crystallographic refinement : SHELXL software identifies dominant tautomers using high-resolution data .
  • Variable-temperature NMR : Detects dynamic equilibria in solution .
  • DFT calculations : Predicts thermodynamic stability of tautomers .

Advanced: What methodologies are recommended for elucidating the compound’s mechanism of action in biological systems?

Answer:

  • Enzyme inhibition assays : Kinetics studies (e.g., IC50_{50}, Ki_i) to identify target interactions .
  • Molecular docking : Predict binding modes with proteins (e.g., kinases, GPCRs) using software like AutoDock .
  • Metabolic profiling : LC-MS/MS to track stability in biological matrices .

Advanced: How can regioselectivity challenges during functionalization (e.g., halogenation, cross-coupling) be addressed?

Answer:

  • Directing groups : Install transient groups (e.g., pyridyl) to steer electrophilic attacks .
  • Computational modeling : Predict reactive sites using Fukui indices or electrostatic potential maps .
  • Microwave-assisted synthesis : Enhances regioselectivity in heterocyclic substitutions .

Advanced: What strategies mitigate degradation or instability during storage or biological assays?

Answer:

  • Stress testing : Expose the compound to heat, light, and humidity to identify degradation pathways .
  • Formulation : Use lyophilization or lipid-based carriers to enhance shelf life .
  • Stabilizing additives : Antioxidants (e.g., BHT) or chelators in buffer systems .

Advanced: How can researchers explore synergistic effects when this compound is used in multi-target applications?

Answer:

  • Phenotypic screening : Pair with known inhibitors/agonists in cell-based assays .
  • Proteomics : SILAC or TMT labeling to identify off-target interactions .
  • Network pharmacology : Build interaction networks using STRING or KEGG databases .

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